3-chloro-5-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzaldehyde
Description
3-chloro-5-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzaldehyde is an organic compound with the molecular formula C₁₉H₂₁ClO₄ This compound is characterized by its complex structure, which includes a benzaldehyde core substituted with chloro, ethoxy, and propoxy groups, as well as a 4-methylphenoxy moiety
Properties
IUPAC Name |
3-chloro-5-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClO4/c1-3-22-18-12-15(13-21)11-17(20)19(18)24-10-4-9-23-16-7-5-14(2)6-8-16/h5-8,11-13H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCODNRYNZRJBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Cl)OCCCOC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 3-(4-methylphenoxy)propoxy intermediate: This step involves the reaction of 4-methylphenol with 3-chloropropanol in the presence of a base such as potassium carbonate to form 3-(4-methylphenoxy)propanol.
Etherification: The 3-(4-methylphenoxy)propanol is then reacted with 3-chloro-5-ethoxy-4-hydroxybenzaldehyde under basic conditions to form the desired compound. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) with a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 3-chloro-5-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzoic acid.
Reduction: 3-chloro-5-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-5-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block in the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action.
Medicine: Explored for its potential therapeutic applications. Its derivatives may be used in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 3-chloro-5-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but common mechanisms include:
Enzyme inhibition: Binding to the active site of an enzyme, preventing substrate access and inhibiting enzyme activity.
Receptor modulation: Interacting with cell surface receptors, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
3-chloro-5-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzaldehyde can be compared with similar compounds such as:
3-chloro-5-ethoxy-4-[3-(4-chlorophenoxy)propoxy]benzaldehyde: Similar structure but with a chloro group instead of a methyl group on the phenoxy moiety. This change can affect its reactivity and biological activity.
3-chloro-5-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzaldehyde: Contains a methoxy group instead of a methyl group, which can influence its chemical properties and interactions.
3-chloro-5-ethoxy-4-[3-(4-nitrophenoxy)propoxy]benzaldehyde: The presence of a nitro group can significantly alter its electronic properties and reactivity.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
